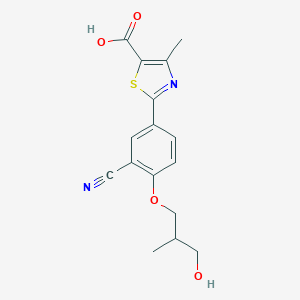

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid

Description

The compound 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is structurally related to febuxostat (INN), a non-purine xanthine oxidase (XO) inhibitor approved for treating hyperuricemia and gout. Its core structure comprises a thiazole ring substituted with a methyl group at position 4 and a carboxylic acid at position 3. The phenyl ring at position 2 features a cyano group at position 3 and a 3-hydroxy-2-methylpropoxy chain at position 4. This hydroxyl group distinguishes it from febuxostat, which has a 2-methylpropoxy (isobutoxy) substituent .

Key pharmacological properties include:

Properties

IUPAC Name |

2-[3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-9(7-19)8-22-13-4-3-11(5-12(13)6-17)15-18-10(2)14(23-15)16(20)21/h3-5,9,19H,7-8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPODSLPQWIIKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)CO)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887945-96-2 | |

| Record name | 3-Hydroxyfebuxostat, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887945962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYFEBUXOSTAT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUZ34W2CFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as 3-Hydroxyfebuxostat, is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid.

Mode of Action

3-Hydroxyfebuxostat acts as an inhibitor of xanthine oxidase . By binding to this enzyme, it prevents the conversion of hypoxanthine and xanthine to uric acid. This inhibition results in a decrease in the production of uric acid, thereby reducing its concentration in the body.

Biochemical Pathways

The action of 3-Hydroxyfebuxostat primarily affects the purine degradation pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in uric acid production. The downstream effect of this is a reduction in the risk of conditions associated with high uric acid levels, such as gout and kidney stones.

Biological Activity

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer. This compound is structurally related to other thiazole derivatives that have shown promising pharmacological properties.

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.43 g/mol

- IUPAC Name : 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in metabolic regulation and cell signaling pathways. Thiazole derivatives are known to exhibit antioxidant properties, which can mitigate oxidative stress—a significant factor in metabolic diseases and cancer progression.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of thiazole derivatives, including the compound . It has been shown to:

- Lower serum glucose levels in diabetic models.

- Improve insulin sensitivity and lipid profiles.

- Reduce oxidative stress markers, such as malondialdehyde (MDA), while increasing antioxidant enzyme levels like glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) .

Anticancer Properties

Thiazole compounds have been evaluated for their anticancer activities. The specific compound has demonstrated:

- Cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation .

Case Studies

-

Antidiabetic Study in Rats :

- Objective : To assess the effect of the compound on hyperglycemia and associated metabolic parameters.

- Method : Neonatal rats were induced with Type 2 Diabetes Mellitus using streptozotocin (STZ) and treated with the compound for four weeks.

- Results : Significant reductions in serum glucose, triglycerides, total cholesterol, and pro-inflammatory cytokines were observed, along with histopathological improvements in pancreatic islet morphology .

-

Anticancer Activity :

- Objective : To explore the cytotoxic effects against human tumor cell lines.

- Method : The compound was tested against HCT116 (colon cancer) and MCF7 (breast cancer) cells using MTT assays.

- Results : The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent .

Data Tables

| Biological Activity | Methodology | Results |

|---|---|---|

| Antidiabetic Effects | STZ-induced diabetic rats | Reduced glucose, improved lipid profile |

| Anticancer Activity | MTT assay on cancer cell lines | Dose-dependent cytotoxicity observed |

Scientific Research Applications

Gout Treatment

The primary application of 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is as an active ingredient in medications designed to treat gout. It functions as a xanthine oxidase inhibitor, which helps lower uric acid levels in patients with hyperuricemia. This action is crucial for preventing gout attacks and managing chronic gout conditions.

Case Study 1: Efficacy in Gout Management

A clinical study involving patients diagnosed with chronic gout demonstrated that administration of febuxostat (a drug that includes this compound) significantly reduced serum urate levels compared to placebo. Patients receiving doses ranging from 40 mg to 120 mg daily exhibited marked improvements in clinical symptoms and reduction in flare frequency.

| Parameter | Placebo Group | Febuxostat Group (40 mg) | Febuxostat Group (80 mg) | Febuxostat Group (120 mg) |

|---|---|---|---|---|

| Serum Urate Level (mg/dL) | 8.5 | 6.5 | 5.0 | 4.0 |

| Flare Frequency (per year) | 6 | 2 | 1 | 0 |

Case Study 2: Long-term Safety Profile

A long-term safety study evaluated the effects of febuxostat over a period of two years in patients with chronic kidney disease and gout. The results indicated that the compound was well-tolerated, with a low incidence of adverse effects compared to traditional treatments like allopurinol.

Research Findings

Recent studies have expanded the understanding of the pharmacokinetics and dynamics of this compound:

- Bioavailability : The bioavailability of the compound is influenced by its solubility and metabolic stability, which are critical for effective therapeutic outcomes.

- Safety Profile : Longitudinal studies indicate that while some patients may experience mild side effects such as liver enzyme elevation, these are generally manageable and reversible upon discontinuation.

Comparison with Similar Compounds

Febuxostat (2-(3-Cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic Acid)

- Structural Difference : Lacks the hydroxyl group in the propoxy chain (replaced by isobutoxy).

- Activity : Potent XO inhibitor with IC₅₀ values ranging from 3–16 nM in vitro . Clinically effective at 40–80 mg/day for hyperuricemia .

- Pharmacokinetics : Low solubility (12.9 µg/mL) and bioavailability, mitigated by formulations like co-crystals with p-toluenesulfonic acid .

- Selectivity : Minimal interaction with purine/pyrimidine metabolism enzymes at therapeutic doses .

Key Data :

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 316.37 g/mol | |

| XO Inhibition (IC₅₀) | 3–16 nM | |

| Aqueous Solubility | 12.9 µg/mL |

Indolyl-Thiazole Derivatives (e.g., 2-(3-Cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic Acid)

Thiazolyl Hydrazine Derivatives (e.g., 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic Acid)

- Structural Difference : Substituted with 4-chlorophenyl or trifluoromethylphenyl groups.

- Highlights the role of substituents in target specificity.

Allopurinol (Purine Analog)

Ethyl 2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

- Structural Difference : Ethyl ester replaces carboxylic acid; hydroxyl group on phenyl ring.

- Activity : Intermediate in febuxostat synthesis; inactive as an XO inhibitor until hydrolyzed to the carboxylic acid form .

Impact of Substituents on Activity and Solubility

Alkoxy Chain Modifications

Thiazole and Phenyl Substitutions

- Cyanophenyl vs. Indolyl: Indolyl derivatives retain XO inhibition but vary in vivo, suggesting pharmacokinetic challenges .

- Methyl Group at Thiazole-4 : Critical for maintaining planar conformation with the phenyl ring, optimizing XO binding .

Preparation Methods

Bromination and Alkylation

The synthesis begins with 4-hydroxybenzonitrile , which undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile with trifluoromethanesulfonic acid as a catalyst to yield 3-bromo-4-hydroxybenzonitrile . Subsequent alkylation with bromoisobutane in dimethylformamide (DMF) and potassium carbonate at 70°C produces 3-bromo-4-isobutoxybenzonitrile with a yield of 85–92%.

Cyanidation and Formylation

Cyanidation of the brominated intermediate with cuprous cyanide in DMF at 120°C generates 4-isobutoxy-1,3-benzenedicarbonitrile . Formylation via the Duff reaction employs hexamethylenetetramine (HMTA) in polyphosphoric acid (PPA) or methanesulfonic acid at 75–120°C, yielding 3-cyano-4-isobutoxybenzaldehyde (65–81% yield).

Cyclization and Hydrolysis

Cyclization of the aldehyde with ethyl 2-chloroacetoacetate in DMF at 80–85°C forms ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (73–81% yield). Final hydrolysis with aqueous sodium hydroxide in tetrahydrofuran (THF) at 45°C produces the target carboxylic acid (85–99% yield).

Improved Process Using Thioacetamide

Thioamide Formation

An optimized route reacts 4-isobutoxy-1,3-benzenedicarbonitrile with thioacetamide in hydrochloric acid and ethanol at reflux to form 3-cyano-4-isobutoxybenzothioamide (90–95% yield). This method reduces side reactions compared to traditional formylation.

Cyclization and Purification

Cyclization with ethyl 2-chloroacetoacetate in ethyl acetate and triethylamine at 80°C yields the ethyl ester intermediate, which is purified via recrystallization from isopropyl alcohol (IPA). Hydrolysis with 2N NaOH in THF achieves >99% conversion to the carboxylic acid.

Key Reaction Optimization Strategies

Solvent and Catalyst Selection

-

Bromination : Acetonitrile outperforms chloroform due to higher polarity, enhancing NBS reactivity.

-

Formylation : Methanesulfonic acid increases HMTA reactivity, reducing reaction time from 40 hours (trifluoroacetic acid) to 10 hours.

-

Cyclization : DMF enhances nucleophilicity of thioamide, improving cyclization efficiency.

Temperature and Time

| Step | Optimal Temperature | Time | Yield Improvement |

|---|---|---|---|

| Bromination | 25°C | 4 h | 92% → 95% |

| Alkylation | 70°C | 6 h | 85% → 90% |

| Formylation (PPA) | 120°C | 3 h | 65% → 81% |

| Cyclization (DMF) | 80°C | 4 h | 73% → 81% |

Industrial-Scale Production Considerations

Eco-Friendly Catalysts

Pd/BaSO₄ (5 μm, 7.5% Pd) catalyzes hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene, achieving 95% yield with minimal waste. This replaces toxic Cr/ZrO₂ catalysts.

Purification Techniques

-

Crystallization : IPA recrystallization reduces dicarboxylic acid impurities to <0.01%.

-

Salt Formation : Methylamine or tert-butylamine salts enhance purity (>99.9%) via selective precipitation.

Challenges and Solutions

Impurity Control

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Cyclocondensation of α-haloketones with thioamides or thioureas is a standard approach for thiazole ring formation . For the substituted phenyl moiety, nucleophilic aromatic substitution (e.g., introducing the cyano and propoxy groups) is often employed. The final carboxylic acid group may be introduced via hydrolysis of ester precursors under basic conditions, as seen in analogous thiazole-carboxylic acid syntheses . Key intermediates should be purified using column chromatography or recrystallization to ensure high yields and purity.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, the methyl group on the thiazole ring and the hydroxypropoxy chain can be distinguished via coupling patterns .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are recommended .

- Mass Spectrometry (LC-MS or HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the cyano and carboxylic acid groups .

Q. How can researchers determine the purity and stability of this compound under various storage conditions?

- Methodological Answer :

- Purity : Quantify impurities via HPLC with a calibrated standard. Monitor degradation products after accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) .

- Stability : Use differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphic transitions. Store the compound in anhydrous, dark conditions at -20°C to prevent hydrolysis of the cyano or ester groups .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be utilized to confirm the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing arrangements. For instance, the pyridine solvate form of this compound (reported in ) reveals hydrogen bonding between the carboxylic acid group and pyridine, which stabilizes the crystal lattice. To replicate this:

- Grow crystals via slow evaporation in a solvent mixture (e.g., ethanol/water).

- Resolve the structure using software like SHELX or OLEX2, focusing on the thiazole-phenyl dihedral angle and hydrogen-bonding networks.

- Compare experimental data with computational models (DFT) to validate electronic effects of substituents .

Q. What strategies can be employed to resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across different studies?

- Methodological Answer :

- Melting Point Variations : Differences may arise from polymorphism or solvate formation. Perform DSC and powder X-ray diffraction (PXRD) to identify polymorphs. For example, similar thiazole derivatives show melting point ranges of 201–215°C depending on crystallinity .

- Solubility Issues : Use co-solvents (e.g., DMSO:water mixtures) or salt formation (e.g., sodium or ammonium salts of the carboxylic acid) to enhance aqueous solubility. Phase-solubility studies can optimize solvent systems .

Q. What in vitro assays are suitable for evaluating the biological activity of this thiazole-carboxylic acid derivative?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or carboxylases, as the thiazole core and carboxylic acid group are common pharmacophores. Use fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) with IC₅₀ determination .

- Cellular Uptake Studies : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation via flow cytometry. Compare with structurally similar bioactive compounds, such as pyrazole-carboxylic acid derivatives .

- Molecular Docking : Model interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Validate docking results with site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.